molecular formula C18H19IO B1321346 2-Iodo-4'-n-pentylbenzophenone CAS No. 64358-28-7

2-Iodo-4'-n-pentylbenzophenone

Cat. No.: B1321346
CAS No.: 64358-28-7
M. Wt: 378.2 g/mol
InChI Key: OJWHCVHKKDVTIM-UHFFFAOYSA-N
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Description

2-Iodo-4’-n-pentylbenzophenone is an organic compound with the molecular formula C18H19IO It is a derivative of benzophenone, where the phenyl ring is substituted with an iodine atom at the 2-position and a pentyl group at the 4’-position

Scientific Research Applications

2-Iodo-4’-n-pentylbenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of other complex molecules .

Mode of Action

The mode of action of 2-Iodo-4’-n-pentylbenzophenone involves its use as a building block in the synthesis of more complex molecules. It is used in reactions such as bromination, benzyl protection, and halogen exchange reactions . These reactions are essential in the creation of new compounds with potential applications in various fields.

Biochemical Pathways

Its role in the synthesis of complex molecules suggests that it could potentially influence a variety of biochemical pathways depending on the final compounds it helps to create .

Pharmacokinetics

Its physical properties such as boiling point (4524±380 °C) and density (1390±006 g/cm3) have been predicted . These properties can influence its behavior in biological systems and its bioavailability.

Result of Action

The molecular and cellular effects of 2-Iodo-4’-n-pentylbenzophenone’s action are largely dependent on the final compounds it helps to synthesize. As a building block in the synthesis of complex molecules, its effects can vary widely .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodo-4’-n-pentylbenzophenone. For instance, the effects of solvents and ligands in halogen exchange reactions involving this compound have been studied in detail . Additionally, temperature and pressure conditions can affect its reactivity and the yield of the reactions it participates in .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4’-n-pentylbenzophenone typically involves the iodination of 4’-n-pentylbenzophenone. One common method is the halogen exchange reaction, where a brominated precursor is treated with iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide. The reaction is carried out at elevated temperatures to facilitate the exchange process .

Industrial Production Methods

Industrial production of 2-Iodo-4’-n-pentylbenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4’-n-pentylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-4’-methylbenzophenone: Similar structure but with a methyl group instead of a pentyl group.

    2-Iodo-4’-ethylbenzophenone: Contains an ethyl group instead of a pentyl group.

    2-Iodo-4’-tert-butylbenzophenone: Features a tert-butyl group instead of a pentyl group.

Uniqueness

2-Iodo-4’-n-pentylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentyl group enhances its hydrophobicity, making it suitable for applications requiring lipophilic characteristics. Additionally, the iodine atom provides a reactive site for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(2-iodophenyl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IO/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19/h5-6,8-13H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWHCVHKKDVTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612485
Record name (2-Iodophenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64358-28-7
Record name (2-Iodophenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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